molecular formula C25H12Br4 B142893 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene CAS No. 128055-74-3

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

Cat. No. B142893
M. Wt: 632 g/mol
InChI Key: MASXXNUEJVMYML-UHFFFAOYSA-N
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Description

The compound 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene is a derivative of 9,9'-spirobifluorene, which is a class of compounds known for their unique molecular architecture. This architecture features a spiro connection of two fluorene units, which provides a rigid and planar structure. The tetrabromo derivative implies the presence of four bromine atoms in the molecule, which can significantly alter its physical and chemical properties and enhance its reactivity for further chemical modifications.

Synthesis Analysis

The synthesis of related spirobifluorene derivatives has been reported in the literature. For instance, a synthetic procedure for 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobifluorene has been developed, which involves a high-yield, multi-step process starting from readily available materials . Similarly, the synthesis of 2,7-dibromo-2',3',6',7'-tetra(2-methylbutyloxy)spirobifluorene has been described, highlighting advantages such as high yields, easy purification, and scalability . These methods provide a foundation for the synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene, suggesting that it could be synthesized through similar bromination and functionalization strategies.

Molecular Structure Analysis

The molecular structure of spirobifluorene derivatives is characterized by a tetrahedral orientation of peripheral groups around the spirobifluorene core. Single-crystal X-ray diffraction studies have confirmed the solid-state molecular structures of these compounds . The presence of bromine atoms in the 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene would likely influence the molecular geometry and electronic distribution, potentially affecting the material's optoelectronic properties.

Chemical Reactions Analysis

Spirobifluorene derivatives are known to undergo various chemical reactions, particularly those involving their peripheral functional groups. The bromine atoms in 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene make it a versatile intermediate for further chemical transformations, such as coupling reactions, which could be used to synthesize a wide range of organic electronic materials. The literature does not provide specific reactions for this compound, but the reported reactivity of similar molecules suggests a rich chemistry awaiting exploration .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirobifluorene derivatives are influenced by their functional groups and overall molecular structure. For example, the solubility of these compounds in organic solvents is an important parameter for their application in organic electronics, as it determines their processability . The tetrahedral orientation of substituents around the spirobifluorene core can lead to self-assembled solid-state networks through hydrophobic interactions, which is significant for the development of adaptive solid-state materials . The brominated derivatives, including 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene, would exhibit unique properties due to the heavy bromine atoms, potentially affecting their density, melting points, and reactivity.

Scientific Research Applications

Organic Optoelectronics

  • Alkoxy substituted derivatives of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene show promise in molecular electronics and can be used as building units for optoelectronic material due to their solubility, thermostability, and photophysical properties (Chalke & Patil, 2017).

Electronic and Optical Properties

  • Spirobifluorene type molecules, including 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene, have been studied for their geometry, electrical properties, and optical spectra, showing potential for use in electronic and optoelectronic devices (Lukes & Breza, 2004).

Light-Emitting Diodes (LEDs)

  • Amorphous Poly-2,7-fluorene networks incorporating 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene show high glass transition temperatures and good photoluminescence properties, suitable for multilayer LEDs (Marsitzky et al., 2001).

Fluorescence Properties

  • Donor-acceptor orthogonally substituted 9,9'-spirobifluorene derivatives exhibit a rich variation of fluorescence in solution and in solid state, which could have applications in various fields (Chiang et al., 2005).

Solar Cells

  • Spiro-linked molecules like 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene act as secondary absorbers in solid-state excitonic solar cells, enhancing power conversion efficiency through extended spectral response (Driscoll et al., 2010).

Material Stability

  • An extensive investigation of the photostability and the thermo-oxidative stability of 2,2',7,7'-tetrakis(biphenyl-4-yl)-9,9'-spirobifluorene highlights its suitability for advanced applications due to its stable chemical structure (Schartel et al., 2000).

properties

IUPAC Name

2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H12Br4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASXXNUEJVMYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H12Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327314
Record name 2,2',7,7'-tetrabromo-9,9'-spirobifluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

CAS RN

128055-74-3
Record name 2,2',7,7'-tetrabromo-9,9'-spirobifluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',7,7'-Tetrabromo-9,9'-spirobi[9H-fluorene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
A Guo, R Zhu - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
There are two independent molecules and one toluene solvent molecule in the asymmetric unit of the title compound, C25H12Br4·0.5C7H8. The dihedral angles between the fluorene …
Number of citations: 4 scripts.iucr.org
D Marsitzky, KR Carter - POLYMER PREPRINTS-AMERICA-, 2001 - pse.umass.edu
While electroluminescent small molecule based full-color devices are beginning to appear1, conjugated polymer based displays–highly desirable because of their ease of fabrication …
Number of citations: 2 www.pse.umass.edu
D Marsitzky, J Murray, JC Scott… - Chemistry of materials, 2001 - ACS Publications
We have developed a novel strategy for the synthesis of emitters, based on amorphous poly-2,7-fluorene (2,7-PF) networks which exhibit high glass transition temperatures and good …
Number of citations: 112 pubs.acs.org
Z Li, B Jiao, Z Wu, P Liu, L Ma, X Lei, D Wang… - Journal of Materials …, 2013 - pubs.rsc.org
A series of new fluorinated 9,9′-spirobifluorene derivatives (SFs) have been designed and synthesized for organic light-emitting devices (OLEDs). The spatial structure of 2,2′,7,7′-…
Number of citations: 52 pubs.rsc.org
L Vaghi, F Rizzo - Solar RRL, 2023 - Wiley Online Library
Organic–inorganic halide perovskite solar cells (PSCs) and organic solar cells (OSCs) attract great attention as alternative renewable photovoltaic technology. The state‐of‐the‐art spiro…
Number of citations: 5 onlinelibrary.wiley.com
HY Wen, CM Chao, MY Chang, CW Hsieh… - …, 2013 - Wiley Online Library
We describe how the morphology, photoluminescence (PL), and electroluminescence properties of 2,2′,7,7′‐tetrakis(pyren‐1‐yl)‐9,9′‐spirobifluorene (TPSBF) are related to its film …
Y Geng, D Katsis, SW Culligan, JJ Ou… - Chemistry of …, 2002 - ACS Publications
A series of fully spiro-configured terfluorenes were synthesized and characterized to be amorphous materials showing a T g of 296 C with dendritic aromatic pendants, the highest value …
Number of citations: 96 pubs.acs.org
WF Jiang, HL Wang, AG Wang, ZQ Li - Synthetic Communications®, 2008 - Taylor & Francis
A mild, simple, and efficient synthetic procedure for the preparation of 2-monobromo-, 2,7-dibromo-, and 2,2′,7,7′-tetrabromo-substituted spirobifluorene derivatives and their key …
Number of citations: 26 www.tandfonline.com
D Wang, S Feng, H Liu - Chemistry–A European Journal, 2016 - Wiley Online Library
Two series of new polyhedral oligomeric silsesquioxane (POSS)‐based fluorescent hybrid porous polymers, HPP‐1 and HPP‐2, have been prepared by the Heck reaction of …
C Chun, MJ Kim, D Vak, DY Kim - Journal of Materials Chemistry, 2003 - pubs.rsc.org
A novel, high Tg azobenzene-based amorphous molecular material, spiro-ADA, was designed and synthesized via a palladium catalyzed amination reaction. The introduction of bulky …
Number of citations: 59 pubs.rsc.org

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